

4,4'-Diisopropylbiphenyl molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,4'-Diisopropylbiphenyl**

Cat. No.: **B092181**

[Get Quote](#)

An In-Depth Technical Guide to **4,4'-Diisopropylbiphenyl**: Properties, Synthesis, and Applications

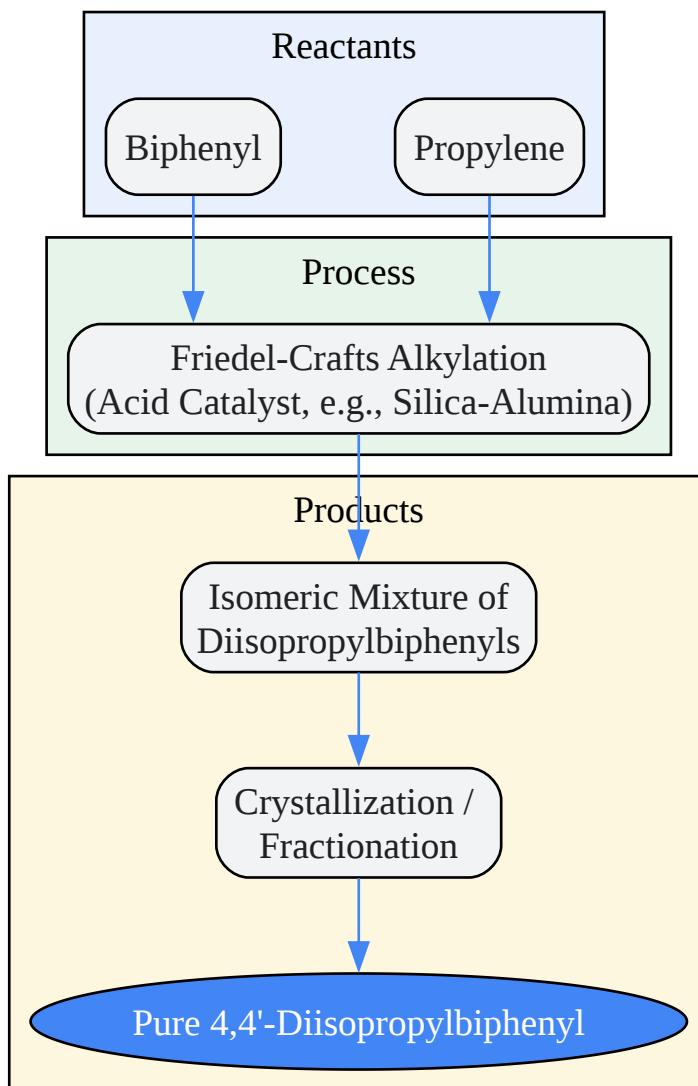
Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of **4,4'-Diisopropylbiphenyl**, a significant organic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical and physical properties, synthesis methodologies, industrial applications, and its role as a precursor in synthesizing valuable chemical entities.

Core Compound Identification and Properties

4,4'-Diisopropylbiphenyl is an aromatic hydrocarbon characterized by a biphenyl core substituted with isopropyl groups at the 4 and 4' positions. This structure imparts specific physical properties that are foundational to its applications.

The compound is identified by the CAS Registry Number 18970-30-4.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Its molecular formula is C₁₈H₂₂, and it has a molecular weight of approximately 238.37 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)


A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₂₂	[1] [2] [3] [4] [5] [6]
Molecular Weight	238.37 g/mol	[3] [4]
IUPAC Name	1-propan-2-yl-4-(4-propan-2-ylphenyl)benzene	[1]
CAS Number	18970-30-4	[1] [2] [3] [4] [5]
Appearance	Pale-tan to white solid	[7]
Melting Point	49-70 °C (120-158 °F)	[6]
Boiling Point	~255 °C (491 °F)	
Synonyms	p,p'-Diisopropylbiphenyl; 1,1'-Biphenyl, 4,4'-bis(1-methylethyl)-	[1] [2] [4]

Synthesis and Industrial Manufacturing

The primary industrial synthesis of **4,4'-Diisopropylbiphenyl** involves the Friedel-Crafts alkylation of biphenyl with propylene. This electrophilic aromatic substitution reaction is typically catalyzed by an acid catalyst, such as silica-alumina. The choice of catalyst and reaction conditions is critical to favor the formation of the para-substituted isomer (4,4') over other isomers like 3,4'-diisopropylbiphenyl.[\[8\]](#)[\[9\]](#)

The general workflow for this synthesis is outlined below.

[Click to download full resolution via product page](#)

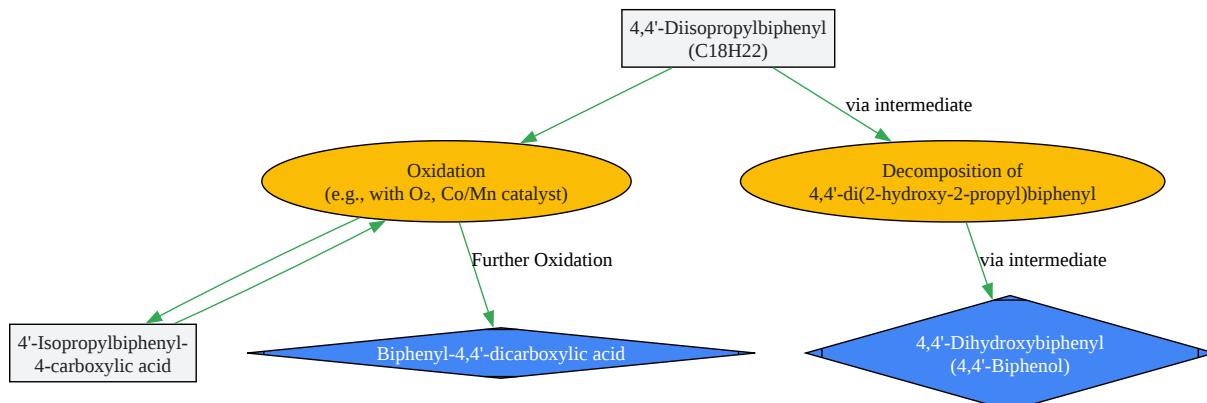
Caption: General workflow for the synthesis of **4,4'-Diisopropylbiphenyl**.

Experimental Protocol: Isolation from Isomeric Mixture

A common challenge in the synthesis is the separation of the desired 4,4'-isomer from the reaction mixture. The following protocol is adapted from patent literature describing its isolation. [8][10]

- Reaction: React biphenyl with propylene in the presence of an acid catalyst to obtain a mixture of diisopropylbiphenyl isomers.

- Fractionation: Subject the resulting reaction mixture to fractional distillation to isolate the fraction containing the diisopropylbiphenyls. For example, a fraction boiling at 168°-170° C. at 5 mmHg has been shown to be rich in the target compound.[10]
- Crystallization: Dissolve the isolated fraction in a suitable solvent, such as ethanol.
- Purification: Cool the solution to induce crystallization of the **4,4'-diisopropylbiphenyl**. The higher symmetry of the 4,4'-isomer often allows it to crystallize more readily than other isomers.
- Isolation: Collect the crystals via filtration. Multiple recrystallization steps may be performed to achieve high purity (>98%).[5][10]


Applications in Industry and Research

4,4'-Diisopropylbiphenyl is not typically an end-product but rather a crucial chemical intermediate and a functional fluid.

Precursor for High-Performance Polymers

A primary application is its use as a starting material for the synthesis of biphenyl-4,4'-dicarboxylic acid and 4,4'-dihydroxybiphenyl (also known as 4,4'-biphenol).[8][10] These monomers are foundational to the production of high-performance polymers like liquid crystal polymers and polysulfones, which are valued in the electronics and automotive industries.[11][12]

The oxidation of **4,4'-diisopropylbiphenyl** to biphenyl-4,4'-dicarboxylic acid is a key transformation.[8] This process leverages the isopropyl groups as synthetic handles for conversion into carboxylic acid functionalities.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways from **4,4'-Diisopropylbiphenyl** to key monomers.

Emerging Role as a Green Solvent

In alignment with the principles of green chemistry, **4,4'-Diisopropylbiphenyl** is gaining attention as an environmentally friendly solvent.[13] Its high boiling point results in low volatility, reducing volatile organic compound (VOC) emissions. Furthermore, it is described as odorless and colorless, which can improve workplace safety.[13] These properties make it a sustainable alternative to more hazardous traditional organic solvents in certain applications.

Relevance in Drug Discovery and Development

While **4,4'-Diisopropylbiphenyl** itself is not identified as a therapeutic agent, its core biphenyl structure is a well-established pharmacophore present in numerous drug molecules.[14] Therefore, its primary relevance to drug development professionals lies in its role as a versatile building block for synthesizing more complex, biologically active molecules.

The derivative, 4,4'-dihydroxybiphenyl, has been studied for its biological activities, including its function as a xenoestrogen that can modulate estrogen receptors.[12] It has also been identified as a competitive inhibitor of tyrosinase, a key enzyme in melanin production, making it a compound of interest for dermatological applications.[12] The synthesis of such derivatives from **4,4'-Diisopropylbiphenyl** highlights its indirect but significant role in the pipeline of drug discovery and life sciences research.[15]

Safety, Handling, and Disposal

Proper handling of **4,4'-Diisopropylbiphenyl** is essential to ensure laboratory safety. It is classified as a skin and eye irritant and may cause respiratory irritation. It is also recognized as very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

- Eye Protection: Wear safety glasses with side shields or goggles.[16]
- Hand Protection: Chemical-resistant gloves (e.g., PVC) should be worn.[7]
- Skin and Body Protection: Wear a lab coat or overalls. An apron may be necessary when handling larger quantities.[7]

Handling and Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated area.[16]
- Avoid contact with strong oxidizing agents, as vigorous reactions can occur.[7]
- Avoid the formation of dust, as fine particles can form explosive mixtures with air upon heating.

Spill Management Protocol

[Click to download full resolution via product page](#)

Caption: Workflow for handling minor spills of **4,4'-Diisopropylbiphenyl**.

Disposal

All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.^[7] Do not allow the material to be released into the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4'-Diisopropylbiphenyl | C18H22 | CID 519615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-Diisopropylbiphenyl [webbook.nist.gov]
- 3. 4,4'-DIISOPROPYLBIPHENYL | 18970-30-4 [chemicalbook.com]
- 4. 4,4'-Diisopropylbiphenyl, 97% | Fisher Scientific [fishersci.ca]
- 5. calpaclab.com [calpaclab.com]
- 6. 4,4'-diisopropylbiphenyl [stenutz.eu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid - Google Patents [patents.google.com]
- 9. 3,4'-Diisopropylbiphenyl | C18H22 | CID 123379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. nbino.com [nbino.com]
- 14. researchgate.net [researchgate.net]
- 15. Drug Discovery Applications: A customized digital microfluidic biochip architecture/CAD flow | Semantic Scholar [semanticscholar.org]

- 16. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [4,4'-Diisopropylbiphenyl molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092181#4-4-diisopropylbiphenyl-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com